molecular formula C19H27F3N6O B10976163 1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10976163
M. Wt: 412.5 g/mol
InChI Key: ZULQZCJMIIPLDL-UHFFFAOYSA-N
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Description

1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that features a combination of pyrazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole rings and the subsequent coupling with piperazine derivatives. Common reagents used in these reactions include hydrazines, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazole and piperazine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE
  • 1-ETHYL-5-METHYL-1H-PYRAZOL-3-AMINE
  • 1-ETHYL-1H-INDAZOL-3-AMINE

Uniqueness

1-{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to its combination of pyrazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27F3N6O

Molecular Weight

412.5 g/mol

IUPAC Name

1-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C19H27F3N6O/c1-5-27-14(3)16(11-23-27)12-25-6-8-26(9-7-25)18(29)15(4)28-13(2)10-17(24-28)19(20,21)22/h10-11,15H,5-9,12H2,1-4H3

InChI Key

ZULQZCJMIIPLDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C(C)N3C(=CC(=N3)C(F)(F)F)C)C

Origin of Product

United States

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